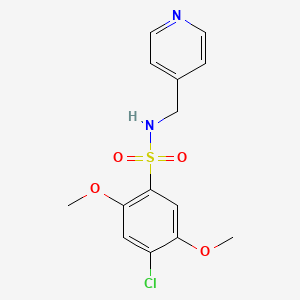![molecular formula C16H16N2O4S B5064535 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid is a chemical compound that is commonly used in scientific research. It is also known as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
MPEP acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, MPEP can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects in animal models and cell cultures. It can reduce the release of glutamate and dopamine in the brain, which can lead to neuroprotection. MPEP can also modulate the activity of various ion channels and enzymes, which can affect neuronal excitability and synaptic plasticity.
Advantages and Limitations for Lab Experiments
MPEP is a potent and selective antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, MPEP has some limitations in lab experiments, such as its poor solubility in water and its potential toxicity at high doses. Researchers should be cautious when using MPEP and should follow appropriate safety protocols.
Future Directions
There are several future directions for research involving MPEP. One area of interest is the development of new analogs or derivatives of MPEP that can have improved pharmacological properties. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as schizophrenia and autism. Additionally, researchers could explore the potential therapeutic applications of MPEP in human diseases.
Conclusion:
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid is a potent antagonist of mGluR5 that has been extensively used in scientific research. It has several biochemical and physiological effects and can modulate the release of neurotransmitters in the brain. Despite its limitations, MPEP is an important tool for studying the role of mGluR5 in various physiological and pathological conditions. Future research could lead to the development of new analogs or derivatives of MPEP and the investigation of its therapeutic potential in human diseases.
Synthesis Methods
The synthesis of 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid involves the reaction of 3-methylphenol with 2-chloroethylbenzimidazole, followed by the addition of sodium sulfite to form the final product. This method has been reported in several scientific journals and is a reliable way to produce the compound.
Scientific Research Applications
MPEP has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. MPEP has also been used to study the role of mGluR5 in addiction, anxiety, and depression.
properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-5-4-6-13(11-12)22-10-9-18-15-8-3-2-7-14(15)17-16(18)23(19,20)21/h2-8,11H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQKSYLKXILPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)



![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)

![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5064506.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5064517.png)
![2-(3-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5064522.png)

